7-hydroxy-6-[(7-hydroxy-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)(3,4,5-trimethoxyphenyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
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Overview
Description
7-hydroxy-6-[(7-hydroxy-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)(3,4,5-trimethoxyphenyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes thiazolo[3,2-a]pyrimidine rings and multiple hydroxyl and methoxy groups, which contribute to its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for research and application .
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-6-[(7-hydroxy-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)(3,4,5-trimethoxyphenyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while substitution reactions can introduce various functional groups to the compound .
Scientific Research Applications
7-hydroxy-6-[(7-hydroxy-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)(3,4,5-trimethoxyphenyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, such as antioxidant, antimicrobial, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and disease treatment.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-hydroxy-6-[(7-hydroxy-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)(3,4,5-trimethoxyphenyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and methoxy groups play a crucial role in its reactivity and ability to interact with biological molecules. These interactions can lead to various biological effects, such as inhibition of enzymes, modulation of signaling pathways, and induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-5-oxo-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide: A compound with a similar structure but different functional groups, leading to distinct chemical and biological properties.
2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Another compound with hydroxyl groups that exhibits antioxidant properties.
Uniqueness
The uniqueness of 7-hydroxy-6-[(7-hydroxy-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)(3,4,5-trimethoxyphenyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one lies in its specific combination of functional groups and ring structures, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
Molecular Formula |
C22H22N4O7S2 |
---|---|
Molecular Weight |
518.6 g/mol |
IUPAC Name |
7-hydroxy-6-[(7-hydroxy-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-(3,4,5-trimethoxyphenyl)methyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C22H22N4O7S2/c1-31-11-8-10(9-12(32-2)16(11)33-3)13(14-17(27)23-21-25(19(14)29)4-6-34-21)15-18(28)24-22-26(20(15)30)5-7-35-22/h8-9,13,27-28H,4-7H2,1-3H3 |
InChI Key |
CHDVGPSQEURBCJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(C2=C(N=C3N(C2=O)CCS3)O)C4=C(N=C5N(C4=O)CCS5)O |
Origin of Product |
United States |
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